molecular formula C20H42NO+ B163647 Morpholinium, 4-ethyl-4-tetradecyl- CAS No. 139072-42-7

Morpholinium, 4-ethyl-4-tetradecyl-

Cat. No. B163647
M. Wt: 312.6 g/mol
InChI Key: NZQJPWUERLLYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholinium, 4-ethyl-4-tetradecyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a quaternary ammonium salt, which is synthesized by the reaction of tetradecylamine with morpholine. Morpholinium, 4-ethyl-4-tetradecyl- has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism Of Action

The mechanism of action of Morpholinium, 4-ethyl-4-tetradecyl- varies depending on its application. In medicine, this compound has been shown to disrupt the cell membrane of bacteria, leading to cell death. In agriculture, Morpholinium, 4-ethyl-4-tetradecyl- has been shown to inhibit the growth of plant pathogens by disrupting their cell membranes. In materials science, this compound has been shown to reduce surface tension by adsorbing onto the surface of liquids.

Biochemical And Physiological Effects

Morpholinium, 4-ethyl-4-tetradecyl- has been shown to have minimal biochemical and physiological effects on living organisms. In studies conducted on animals, this compound has been shown to have low toxicity and does not accumulate in the body. However, further studies are needed to determine the long-term effects of exposure to this compound.

Advantages And Limitations For Lab Experiments

The advantages of using Morpholinium, 4-ethyl-4-tetradecyl- in lab experiments include its low cost, high yield, and unique properties. This compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, the limitations of using Morpholinium, 4-ethyl-4-tetradecyl- in lab experiments include its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on Morpholinium, 4-ethyl-4-tetradecyl-. One potential area of research is the development of new antibiotics based on the antimicrobial properties of this compound. Another area of research is the use of Morpholinium, 4-ethyl-4-tetradecyl- as a surfactant in the development of new materials. Additionally, further studies are needed to determine the long-term effects of exposure to this compound on living organisms.

Synthesis Methods

The synthesis of Morpholinium, 4-ethyl-4-tetradecyl- involves the reaction of tetradecylamine with morpholine. The reaction takes place in the presence of a strong acid catalyst, such as sulfuric acid. The product is then separated and purified using various methods, including recrystallization and column chromatography. The yield of the reaction is typically high, making this synthesis method a cost-effective and efficient way to produce Morpholinium, 4-ethyl-4-tetradecyl-.

Scientific Research Applications

Morpholinium, 4-ethyl-4-tetradecyl- has been studied extensively for its potential applications in various scientific fields. In medicine, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In agriculture, Morpholinium, 4-ethyl-4-tetradecyl- has been studied for its potential use as a pesticide, due to its ability to inhibit the growth of plant pathogens. In materials science, this compound has been studied for its potential use as a surfactant, due to its ability to reduce surface tension.

properties

CAS RN

139072-42-7

Product Name

Morpholinium, 4-ethyl-4-tetradecyl-

Molecular Formula

C20H42NO+

Molecular Weight

312.6 g/mol

IUPAC Name

4-ethyl-4-tetradecylmorpholin-4-ium

InChI

InChI=1S/C20H42NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-21(4-2)17-19-22-20-18-21/h3-20H2,1-2H3/q+1

InChI Key

NZQJPWUERLLYCX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC[N+]1(CCOCC1)CC

Canonical SMILES

CCCCCCCCCCCCCC[N+]1(CCOCC1)CC

Origin of Product

United States

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